molecular formula C6H10N4O B1418242 2-hydrazino-5,6-dimethylpyrimidin-4(3{H})-one CAS No. 59224-10-1

2-hydrazino-5,6-dimethylpyrimidin-4(3{H})-one

Cat. No. B1418242
CAS RN: 59224-10-1
M. Wt: 154.17 g/mol
InChI Key: WEEFTXRIKBLVTD-UHFFFAOYSA-N
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Description

2-hydrazino-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses unique chemical and biological properties, making it an attractive candidate for further research. In

Scientific Research Applications

Tautomerism Studies

  • Research on Tautomerism : Studies have explored the tautomeric forms of related compounds, including 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives. These studies help in understanding the chemical behavior and properties of these compounds (Ghiviriga et al., 2009).

Antifolate Activity

  • Potential as Dihydrofolate Reductase Inhibitors : Novel substituted 2-hydrazino-pyrimidin-4(3H)-one derivatives have been synthesized and examined for their antifolate activity, showing potential in medical applications (Degani et al., 2010).

Analytical Chemistry

  • Analytical Determination by HPLC : A method was established for determining 2-hydrazino-4,6-dimethylpyrimidine using high-performance liquid chromatography (HPLC), showcasing its importance in analytical chemistry (Min, 2005).

DNA Photocleavage Activity

  • DNA Photocleavage Activity : Studies have been conducted on hydrazones containing quinoline and pyrimidine rings, including 2-hydrazino-4, 6-dimethylpyrimidine, for their DNA photocleavage activity, which is significant in the field of biochemistry and genetics (Sharma et al., 2014).

Antimicrobial and Antiviral Activities

  • Antimycobacterial Agents : Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives have been evaluated as potential antimycobacterial agents, indicating their significance in developing new medications (Bairwa et al., 2012).
  • Anti-Hepatitis B Virus Activity : Research has shown new derivatives of 2-hydrazino-pyrimidin-4(3H)-one to have moderate to high activity against the hepatitis B virus, highlighting their potential use in antiviral therapy (El‐Sayed et al., 2009).

Chemosensor Development

  • Aluminum Ion Detection : A hydrazinopyrimidine-based chemosensor for detecting aluminum ions (Al3+) was developed, demonstrating the compound's utility in environmental and biological monitoring (Das et al., 2018).

properties

IUPAC Name

2-hydrazinyl-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(2)8-6(10-7)9-5(3)11/h7H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFTXRIKBLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-5,6-dimethylpyrimidin-4(3{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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